molecular formula C17H15N3O3S B2790161 3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 441290-35-3

3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2790161
CAS No.: 441290-35-3
M. Wt: 341.39
InChI Key: KAGBNRDNCIGUHC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide core. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The subsequent coupling with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)aniline.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the thiazole ring, resulting in different biological activities.

    N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.

    Thiazole derivatives: Such as sulfathiazole and ritonavir, which have different substituents and applications.

Uniqueness

3,5-dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both methoxy groups and a thiazole ring, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

3,5-Dimethoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Thiazole Ring: Known for its reactivity and involvement in various biological processes.
  • Pyridinyl Group: Enhances the compound's interaction with biological targets.
  • Benzamide Moiety: Contributes to diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition: The thiazole ring can modulate enzyme activities by acting as a competitive inhibitor.
  • Receptor Modulation: The compound may bind to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A-431 (epidermoid carcinoma)< 10
HT29 (colorectal carcinoma)< 15
Jurkat (leukemia)< 12

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

This antimicrobial activity is likely due to the interaction of the thiazole moiety with bacterial enzymes essential for cell wall synthesis .

Anticonvulsant Activity

In a recent study involving picrotoxin-induced convulsion models, the compound exhibited anticonvulsant properties, providing significant protection against seizures. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance efficacy .

Case Studies

  • Anticancer Efficacy : A study on the interaction of this compound with Bcl-2 protein revealed that it could significantly inhibit cell growth in cancer lines resistant to standard therapies. Molecular dynamics simulations confirmed that it primarily interacts through hydrophobic contacts .
  • Antimicrobial Studies : In vitro tests showed that modifications to the benzamide structure could enhance the antimicrobial efficacy of similar compounds, suggesting a potential pathway for developing new antibiotics .

Properties

IUPAC Name

3,5-dimethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-12(8-14(9-13)23-2)16(21)20-17-19-15(10-24-17)11-3-5-18-6-4-11/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGBNRDNCIGUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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